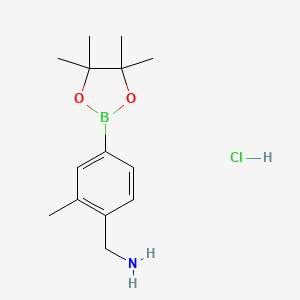![molecular formula C14H14N3O3+ B13920092 3-Methyl-1-{2-[(4-nitrophenyl)amino]-2-oxoethyl}pyridinium](/img/structure/B13920092.png)
3-Methyl-1-{2-[(4-nitrophenyl)amino]-2-oxoethyl}pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-[(4-nitro-phenylcarbamoyl)-methyl]-pyridinium is a compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a pyridinium ring substituted with a methyl group and a 4-nitro-phenylcarbamoyl-methyl group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[(4-nitro-phenylcarbamoyl)-methyl]-pyridinium typically involves the reaction of 3-methylpyridine with 4-nitrobenzyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-[(4-nitro-phenylcarbamoyl)-methyl]-pyridinium undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as halides and amines. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include 3-Methyl-1-[(4-amino-phenylcarbamoyl)-methyl]-pyridinium and various substituted pyridinium derivatives .
Aplicaciones Científicas De Investigación
3-Methyl-1-[(4-nitro-phenylcarbamoyl)-methyl]-pyridinium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-[(4-nitro-phenylcarbamoyl)-methyl]-pyridinium involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinium ring can also interact with enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1-[(4-nitro-phenylcarbamoyl)-methyl]-pyridinium
- 4-Benzyl-1-[(3-nitro-phenylcarbamoyl)-methyl]-pyridinium
- 1-[(2-Chloro-4-nitro-phenylcarbamoyl)-methyl]-3-methyl-pyridinium
Uniqueness
3-Methyl-1-[(4-nitro-phenylcarbamoyl)-methyl]-pyridinium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H14N3O3+ |
|---|---|
Peso molecular |
272.28 g/mol |
Nombre IUPAC |
2-(3-methylpyridin-1-ium-1-yl)-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C14H13N3O3/c1-11-3-2-8-16(9-11)10-14(18)15-12-4-6-13(7-5-12)17(19)20/h2-9H,10H2,1H3/p+1 |
Clave InChI |
SXNTYLAHSFVOOV-UHFFFAOYSA-O |
SMILES canónico |
CC1=C[N+](=CC=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13920010.png)
![[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl carbamimidothioate](/img/structure/B13920011.png)
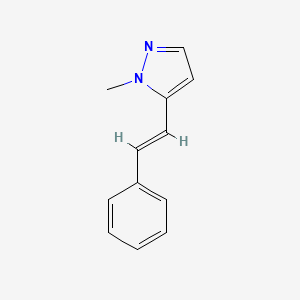
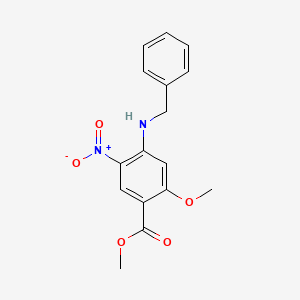
![Tert-butyl N-[(3S,4R)-1-benzyl-4-ethyl-3-piperidyl]carbamate](/img/structure/B13920032.png)
![1-(5-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-3-yl)ethane-1,2-diol](/img/structure/B13920034.png)
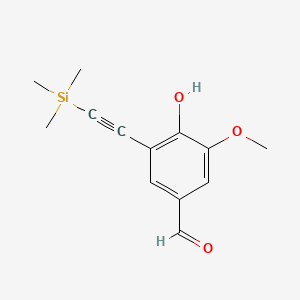
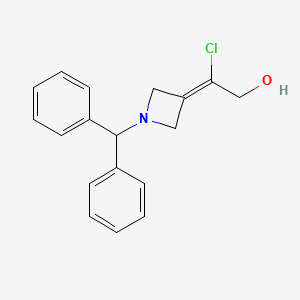
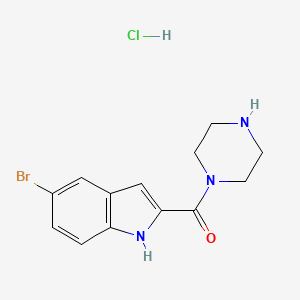
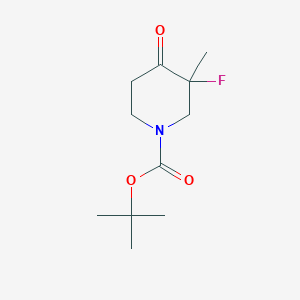

![Pyrazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B13920068.png)

